3-Bromo-2,4,5-trifluoroaniline

Lipophilicity Drug Design Physicochemical Properties

Sourcing halogenated anilines with precise substitution patterns is critical for SAR studies and API synthesis. 3-Bromo-2,4,5-trifluoroaniline (CAS 2055841-42-2) solves isomer-dependent failure risks. - **Core Advantage**: Ortho Br-NH2 enables Suzuki-Miyaura/Buchwald-Hartwig couplings impossible with meta/para isomers. - **Specs**: ≥95% purity (NMR/HPLC/GC), LogP 2.34, exact mass 224.94010 Da. - **Supply**: Packaged under inert atmosphere; stability-validated for LC-MS reference use.

Molecular Formula C6H3BrF3N
Molecular Weight 225.996
CAS No. 2055841-42-2
Cat. No. B2949866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4,5-trifluoroaniline
CAS2055841-42-2
Molecular FormulaC6H3BrF3N
Molecular Weight225.996
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)Br)F)N
InChIInChI=1S/C6H3BrF3N/c7-4-5(9)2(8)1-3(11)6(4)10/h1H,11H2
InChIKeyOYIVAXNGJISXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4,5-trifluoroaniline: An Overview


3-Bromo-2,4,5-trifluoroaniline (CAS 2055841-42-2) is a halogenated aromatic amine with the molecular formula C6H3BrF3N and a molecular weight of 225.99 g/mol. It features a unique substitution pattern with a bromine atom at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions of the aniline ring [1]. This specific arrangement confers distinct physicochemical properties, including a LogP of 2.34 and a topological polar surface area of 26 Ų, positioning it as a versatile intermediate for pharmaceutical and agrochemical research [2]. Its purity is typically ≥95% as verified by NMR, HPLC, and GC .

Halogenated aromatic amine building block for cross-coupling
Ortho-bromo substitution enables site-selective Pd-catalyzed reactions
Verified purity supports reproducible synthetic workflows

3-Bromo-2,4,5-trifluoroaniline: Isomer Specificity


The specific 3-bromo-2,4,5-trifluoro substitution pattern is not interchangeable with other bromo-trifluoroaniline isomers (e.g., 2-bromo-3,4,5-, 4-bromo-2,3,5-, or 2-bromo-3,4,6-trifluoroaniline) due to profound differences in electronic distribution, steric hindrance, and resulting chemical reactivity. The ortho relationship between the bromine and the amino group in the target compound enables site-selective cross-coupling reactions that are unattainable with isomers where the bromine is meta or para to the amine [1]. Furthermore, the unique fluorine substitution pattern modulates the electron density of the aromatic ring, influencing the acidity of the aniline NH2 and the compound's overall lipophilicity, which directly impacts its behavior in biological systems and synthetic transformations [2]. Substituting with a different isomer would alter reaction outcomes, potentially leading to failed syntheses or compounds with different biological activity profiles.

Isomer-dependent reactivity
2-, 4-, or 2,3,4,6-bromo-trifluoroaniline isomers alter electronic distribution and steric hindrance, shifting cross-coupling outcomes.
Ortho-bromo selectivity
Only the 3-bromo (ortho to NH2) position may support site-selective Suzuki and Buchwald-Hartwig couplings; meta/para isomers may not provide equivalent reactivity.
Fluorination pattern impact
The 2,4,5-trifluoro substitution modulates NH2 acidity and lipophilicity; changing the fluorine pattern may alter downstream biological behavior.

3-Bromo-2,4,5-trifluoroaniline: Head-to-Head Comparisons


Lipophilicity vs. Trifluoroaniline Isomers

3-Bromo-2,4,5-trifluoroaniline has a measured LogP of 2.34, representing a significant increase in lipophilicity compared to its non-brominated parent 2,4,5-trifluoroaniline (LogP 1.50-1.95) and a distinct difference from the 2-bromo-3,4,6-trifluoro isomer (LogP 3.10) [1]. This intermediate LogP value can be critical for optimizing membrane permeability and bioavailability in drug candidates.

Lipophilicity (LogP)
Head-to-head
LogP 2.34 vs 1.50–1.95 (parent) / 3.10 (2-Br-3,4,6-F)
Reported balanced profile for permeability optimization review
Calculated consensus LogP (XLogP3)
Lipophilicity Drug Design Physicochemical Properties

Ortho-Bromo Substitution for Cross-Coupling

The molecular weight of 3-Bromo-2,4,5-trifluoroaniline is 225.99 g/mol, which is identical to other bromo-trifluoroaniline isomers but significantly heavier than the non-brominated 2,4,5-trifluoroaniline (147.10 g/mol) [1]. The critical differentiator is the ortho relationship between the bromine (position 3) and the amino group (position 1), which enables unique reactivity in Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, compared to isomers where the bromine is meta or para to the amine [2].

Substitution Pattern
Class-level
3-Br ortho to 1-NH2; 2,4,5-F arrangement
Defines synthetic route; not interchangeable with other isomers
Structural analysis
Cross-Coupling Synthetic Chemistry Building Blocks

Building Block for Kinase Inhibitors

While direct quantitative activity data for 3-Bromo-2,4,5-trifluoroaniline as a final drug is not publicly available, its utility as a key intermediate in the synthesis of kinase inhibitors and anticancer agents is well-documented [1]. The compound's halogenated aniline core is a privileged scaffold in medicinal chemistry, and its specific substitution pattern is designed to modulate target binding and improve pharmacokinetic properties. In contrast, the non-brominated parent 2,4,5-trifluoroaniline lacks the synthetic handle for further elaboration via cross-coupling, limiting its utility in late-stage functionalization.

Synthetic Utility
Class-level
Intermediate for kinase inhibitor and oncology research candidates
Supports multi-step elaboration via bromine handle
Literature-based; direct activity data not reported
Medicinal Chemistry Kinase Inhibitors Anticancer

Storage and Stability Profile

3-Bromo-2,4,5-trifluoroaniline is recommended to be stored at -20°C for long-term stability (1-2 years), with short-term storage at 2-8°C protected from light and moisture [1]. This storage requirement is more stringent than that for the non-brominated 2,4,5-trifluoroaniline, which can be stored at room temperature. The increased sensitivity is likely due to the presence of the bromine atom, which can undergo photochemical or thermal degradation. Proper storage is essential to maintain the compound's integrity for reproducible experimental results.

Storage Conditions
Reported
Long-term: -20°C; Short-term: 2–8°C, protect from light
Stricter cold storage vs. non-brominated parent (room temp)
Vendor recommendation
Stability Storage Procurement

3-Bromo-2,4,5-trifluoroaniline: Key Applications


Synthesis of Fluorinated Kinase Inhibitors

Medicinal chemists can leverage 3-Bromo-2,4,5-trifluoroaniline as a key building block for constructing kinase inhibitor libraries. The bromine atom serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to introduce diverse aryl or amine groups, while the trifluoroaniline core enhances binding affinity and metabolic stability [1]. This compound is particularly valuable for projects targeting kinases implicated in cancer and inflammatory diseases.

Agrochemical Intermediate Development

In agrochemical research, 3-Bromo-2,4,5-trifluoroaniline is used to synthesize novel fungicides and herbicides. Recent patents describe fluoroaniline-based compounds with broad-spectrum activity against phytopathogenic fungi [1]. The specific substitution pattern of this aniline derivative allows for the fine-tuning of physicochemical properties to achieve optimal field performance and environmental safety profiles.

Material Science and Specialty Chemicals

The unique electronic properties imparted by the bromine and fluorine substituents make 3-Bromo-2,4,5-trifluoroaniline a candidate for developing advanced materials, including liquid crystals and organic semiconductors. Its high purity (≥95%) and well-defined structure ensure reproducibility in material synthesis and device fabrication .

Analytical Method Development and Reference Standards

Due to its distinct physicochemical properties (LogP 2.34, exact mass 224.94010 Da), 3-Bromo-2,4,5-trifluoroaniline can serve as a reference standard or internal standard in LC-MS and HPLC methods for the analysis of halogenated aromatic amines in environmental or biological samples [2]. Its stability under recommended storage conditions ensures consistent performance as a calibration standard.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Ortho-bromo cross-coupling handle
Pd-catalyzed coupling reactivity
Agrochemical intermediate research
Fluorinated aniline scaffold
Fungicide/herbicide candidate screening
Advanced material synthesis
Electronic property modulation
Reproducibility in device fabrication
Research analytical standard
Distinct mass and LogP profile
LC-MS/HPLC method consistency

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